3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride
CAS No.: 1219980-03-6
Cat. No.: VC2835013
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219980-03-6 |
|---|---|
| Molecular Formula | C12H17Cl2NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H |
| Standard InChI Key | YFOUBPODVKWAPI-UHFFFAOYSA-N |
| SMILES | C1CNCC1COCC2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | C1CNCC1COCC2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride possesses a well-defined chemical structure with specific molecular properties that distinguish it from related compounds. It contains a pyrrolidine ring as its core structure, which is substituted with a chlorobenzyl ether group at the 3-position. The presence of the hydrochloride salt form significantly enhances its water solubility, making it particularly valuable for various research applications requiring aqueous solutions.
The compound's key chemical identifiers and properties are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1219980-03-6 |
| Molecular Formula | C₁₂H₁₇Cl₂NO |
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-12-3-1-2-10(6-12)8-15-9-11-4-5-14-7-11;/h1-3,6,11,14H,4-5,7-9H2;1H |
| Standard InChIKey | YFOUBPODVKWAPI-UHFFFAOYSA-N |
| SMILES | C1CNCC1COCC2=CC(=CC=C2)Cl.Cl |
Structural Features
The molecular architecture of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride includes several notable structural elements:
The five-membered pyrrolidine ring serves as the foundation of the molecule, containing a nitrogen atom that contributes to its basic properties. This nitrogen becomes protonated in the hydrochloride salt form, creating an ionic compound. The 3-position of the pyrrolidine ring is substituted with a methoxymethyl group that connects to the 3-chlorobenzyl moiety through an ether linkage. This creates an extended structure with potential for specific molecular interactions.
Synthesis and Preparation
Comparison with Related Syntheses
The preparation of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride would likely differ from that of simpler pyrrolidine derivatives. For example, the synthesis of 1-methyl-3-pyrrolidinol described in patent literature involves ring closure reactions followed by reduction processes, which represent fundamental transformations in the creation of substituted pyrrolidines .
Such approaches typically involve:
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Formation of the pyrrolidine ring structure through cyclization reactions
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Introduction of functional groups at specific positions
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Protection/deprotection strategies to achieve regioselective substitutions
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Salt formation as the final step
The specific challenges in synthesizing our target compound would include controlling the regioselectivity of substitution and ensuring the stability of the ether linkage during subsequent transformations .
Structural Relationships with Similar Compounds
Comparison with Related Pyrrolidine Derivatives
Several compounds share structural similarities with 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride, each with subtle variations that may influence their chemical behavior and potential applications. Understanding these relationships provides valuable context for researchers working with this compound.
Table 2 compares our target compound with structurally related molecules:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride | 1219980-03-6 | C₁₂H₁₇Cl₂NO | 262.17 | Reference compound |
| 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride | 1219980-87-6 | C₁₁H₁₅Cl₂NO | 248.15 | Chlorine at ortho position; lacks methylene group |
| 3-((3-Chlorobenzyl)oxy)pyrrolidine hydrochloride | 1185303-31-4 | C₁₁H₁₅Cl₂NO | 248.15 | Lacks methylene group |
| 3-Methylpyrrolidine hydrochloride | 120986-92-7 | C₅H₁₂ClN | 121.61 | Simple methyl substitution; no benzyl ether |
Structure-Activity Implications
The structural variations among these related compounds have significant implications for their potential biological activities and chemical properties. The position of the chlorine atom on the benzyl ring (ortho vs. meta) can substantially alter the electronic properties, steric profile, and potential interaction patterns with biological targets.
The presence or absence of the methylene spacer in the ether linkage also influences molecular flexibility and the spatial relationship between the pyrrolidine and chlorobenzyl portions of the molecule . This may affect binding affinity and selectivity for potential biological targets.
Such subtle structural differences are particularly relevant in pharmaceutical research and medicinal chemistry, where minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
Research Applications
Chemical Research Applications
Beyond biological research, 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride may serve as:
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A valuable building block in organic synthesis
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An intermediate for the preparation of more complex molecules
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A reference standard for analytical chemistry
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A model compound for studying ether linkages in heterocyclic systems
The compound's enhanced water solubility, conferred by its hydrochloride salt form, makes it particularly suitable for applications requiring aqueous solutions while maintaining the structural features of the chlorobenzyl ether moiety.
Analytical Characterization
Identification Methods
The identification and characterization of 3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride can be accomplished using various analytical techniques common in chemical research. These methods provide essential data for confirming the compound's identity, purity, and structural features.
Standard analytical approaches include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Infrared spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive structural determination if crystalline samples are available
The compound's specific spectral features, such as characteristic NMR signals for the pyrrolidine ring, methylene groups, and aromatic protons, would provide definitive confirmation of its structure.
Chemical Identifiers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume